2-(2,3-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
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Overview
Description
2-(2,3-Dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur This particular compound features a pyrido[1,2-a]pyrimidine core, which is a fused ring system combining pyridine and pyrimidine rings
Preparation Methods
The synthesis of 2-(2,3-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of appropriate starting materials under controlled conditions. For example, the reaction of 2,3-dimethylphenol with 9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde in the presence of a suitable catalyst can yield the desired compound. Industrial production methods may involve the use of microwave-assisted synthesis, which can enhance reaction rates and yields .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the phenoxy group under appropriate conditions.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and specific temperature and pressure conditions .
Scientific Research Applications
2-(2,3-Dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules.
Industry: The compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 2-(2,3-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The exact pathways involved depend on the specific target and the context of its use .
Comparison with Similar Compounds
Similar compounds to 2-(2,3-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde include other pyrido[1,2-a]pyrimidine derivatives and related heterocyclic compounds. Some examples are:
Imidazo[1,2-a]pyrimidines: These compounds share a similar fused ring structure and have been studied for their potential pharmacological activities.
Pyrimidine derivatives: These include various substituted pyrimidines that exhibit a wide range of biological activities, such as anticancer and antimicrobial properties.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C18H16N2O3 |
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Molecular Weight |
308.3 g/mol |
IUPAC Name |
2-(2,3-dimethylphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |
InChI |
InChI=1S/C18H16N2O3/c1-11-6-4-8-15(13(11)3)23-17-14(10-21)18(22)20-9-5-7-12(2)16(20)19-17/h4-10H,1-3H3 |
InChI Key |
LBGAGMZKVSVYCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)C=O)C |
Origin of Product |
United States |
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